4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid
Overview
Description
4-Oxo-4-[N’-(thiophene-2-carbonyl)-hydrazino]-butyric acid is a chemical compound with the molecular formula C9H10N2O4S and a molecular weight of 242.26 g/mol . This compound is notable for its unique structure, which includes a thiophene ring, a hydrazino group, and a butyric acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and material science .
Preparation Methods
The synthesis of 4-Oxo-4-[N’-(thiophene-2-carbonyl)-hydrazino]-butyric acid typically involves the reaction of thiophene-2-carbonyl chloride with hydrazine hydrate, followed by the addition of succinic anhydride . The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the process is usually carried out under reflux conditions to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-Oxo-4-[N’-(thiophene-2-carbonyl)-hydrazino]-butyric acid undergoes various chemical reactions, including:
Scientific Research Applications
4-Oxo-4-[N’-(thiophene-2-carbonyl)-hydrazino]-butyric acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Oxo-4-[N’-(thiophene-2-carbonyl)-hydrazino]-butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects .
Comparison with Similar Compounds
4-Oxo-4-[N’-(thiophene-2-carbonyl)-hydrazino]-butyric acid can be compared to other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Similar in structure but lacks the hydrazino and butyric acid moieties.
Thiophene-2-acetic acid: Contains an acetic acid group instead of the butyric acid moiety.
Thiophene-2-sulfonic acid: Features a sulfonic acid group, differing significantly in reactivity and applications.
The uniqueness of 4-Oxo-4-[N’-(thiophene-2-carbonyl)-hydrazino]-butyric acid lies in its combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid (CAS Number: 314765-11-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Structure
- Molecular Formula : C₉H₁₀N₂O₄S
- Molecular Weight : 242.26 g/mol
Synthesis
The compound is synthesized through the reaction of thiophene-2-carbonyl chloride with hydrazine hydrate, followed by the addition of succinic anhydride. This multi-step synthesis allows for the formation of the hydrazino and butyric acid moieties, which are crucial for its biological activity .
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors within biological systems. The compound's structure facilitates binding to specific targets, leading to modulation of biochemical pathways.
Therapeutic Applications
Research indicates that this compound exhibits several pharmacological properties, including:
- Anti-inflammatory Effects : Studies have shown that derivatives of thiophene compounds can reduce inflammation markers in vitro and in vivo.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Antibacterial Properties : The compound has demonstrated efficacy against various bacterial strains, indicating potential use in treating infections .
Comparative Biological Activity
To better understand the efficacy of this compound, it can be compared with similar compounds. The following table summarizes key properties and activities:
Compound | Structure Type | Key Activities |
---|---|---|
This compound | Thiophene derivative | Anti-inflammatory, Anticancer, Antibacterial |
Thiophene-2-carboxylic acid | Thiophene derivative | Mild anti-inflammatory |
Thiophene-2-sulfonic acid | Thiophene derivative | Limited antibacterial activity |
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
Study 2: Anti-inflammatory Effects
In another investigation, the compound was tested for its anti-inflammatory properties using a murine model of inflammation. Results showed a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) following treatment with the compound, suggesting its potential as an anti-inflammatory agent .
Study 3: Antibacterial Activity
The antibacterial efficacy of this compound was assessed against several pathogenic bacteria using disk diffusion methods. The compound exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antibacterial activity.
Properties
IUPAC Name |
4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c12-7(3-4-8(13)14)10-11-9(15)6-2-1-5-16-6/h1-2,5H,3-4H2,(H,10,12)(H,11,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUBGSMMGGNFFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331016 | |
Record name | 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24789931 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
314765-11-2 | |
Record name | 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.